3-O-Feruloylquinic acid

Übersicht

Beschreibung

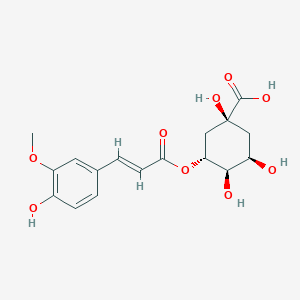

3-O-Feruloylquinic acid (3-FQA) is a phenolic compound belonging to the hydroxycinnamic acid ester family. Structurally, it consists of a quinic acid core esterified with ferulic acid (4-hydroxy-3-methoxycinnamic acid) at the 3rd hydroxyl position of the cyclohexane ring (Figure 1C) . Its molecular formula is C₁₇H₂₀O₉ (average molecular weight: 368.34 g/mol), and it is characterized by a pseudomolecular ion at m/z 367.1028 [M−H]⁻ in negative ion mode mass spectrometry .

3-FQA is widely distributed in plants, including Tanacetum falconeri , carrots (purple, yellow, orange, and white varieties) , coffee , and Prunus armeniaca leaves . It contributes to antioxidant activities in plant extracts, as demonstrated in T. falconeri, where it synergizes with flavonoids and other phenolics to neutralize free radicals .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 3-O-Feruloyl-Chinasäure kann durch Veresterung von Chinasäure mit Ferulasäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) in einem organischen Lösungsmittel wie Dichlormethan (DCM). Die Reaktion wird mehrere Stunden bei Raumtemperatur durchgeführt, gefolgt von einer Reinigung mittels Säulenchromatographie .

Industrielle Produktionsverfahren: Die industrielle Produktion von 3-O-Feruloyl-Chinasäure beinhaltet die Extraktion der Verbindung aus pflanzlichen Quellen wie Kaffeebohnen und bestimmten Früchten. Das Extraktionsverfahren umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC). Die Verbindung kann auch durch biotechnologische Verfahren hergestellt werden, die die Fermentation von Pflanzenzellkulturen umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-O-Feruloyl-Chinasäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chininsäure und Ferulasäure-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.

Substitution: Die phenolischen Hydroxylgruppen können Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Elektrofile wie Acylchloride und Alkylhalogenide werden in Gegenwart einer Base verwendet.

Hauptprodukte:

Oxidation: Chininsäure und Ferulasäure-Derivate.

Reduktion: Alkohol-Derivate von 3-O-Feruloyl-Chinasäure.

Substitution: Verschiedene substituierte Phenolverbindungen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Sources

3-FQA is a derivative of quinic acid, characterized by the presence of a feruloyl group at the 3-position. It is part of the larger family of chlorogenic acids, which are widely studied for their health benefits. Major sources include:

- Coffee Beans : Particularly in green coffee extracts.

- Eucommia ulmoides : A traditional medicinal plant known for various therapeutic effects.

Antioxidant Properties

3-FQA exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that it can inhibit lipid peroxidation and scavenge free radicals effectively.

- Data Table: Antioxidant Activity of 3-FQA

| Source | Method Used | IC50 Value (µM) | Reference |

|---|---|---|---|

| Green Coffee | DPPH Scavenging | 45 | |

| Coffee Infusions | ABTS Assay | 30 | |

| Synthetic Samples | ORAC Assay | 25 |

Anti-Inflammatory Effects

Research indicates that 3-FQA can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.

- Case Study: Inhibition of TNF-α Production

In a study involving macrophages treated with lipopolysaccharides (LPS), 3-FQA significantly reduced TNF-α levels, demonstrating its potential as an anti-inflammatory agent .

Anticancer Activity

3-FQA has been investigated for its potential anticancer effects, particularly against colon cancer cells. It has shown promise in inhibiting cell proliferation and inducing apoptosis.

- Data Table: Anticancer Activity Against Colon Cancer Cell Lines

Traditional Uses

Historically, extracts containing 3-FQA have been used in traditional medicine for their therapeutic properties, including pain relief and anti-aging effects attributed to their antioxidant capacity.

Modern Pharmacological Research

Recent studies have focused on isolating and characterizing 3-FQA from various sources to explore its pharmacological potential. For example, research on Eucommia ulmoides has highlighted its role in managing conditions like hypertension and diabetes, where 3-FQA contributes to these effects through its bioactive properties .

Wirkmechanismus

3-O-Feruloylquinic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The compound also upregulates the expression of antioxidant enzymes and downregulates pro-oxidant enzymes . The molecular targets include various signaling pathways involved in oxidative stress response, such as the Nrf2 pathway .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 4-O-Feruloylquinic Acid and 5-O-Feruloylquinic Acid

3-FQA shares its molecular formula (C₁₇H₂₀O₉ ) with its positional isomers, 4-O-feruloylquinic acid (4-FQA) and 5-O-feruloylquinic acid (5-FQA) , which differ in the esterification site of ferulic acid on the quinic acid core. Key distinctions include:

Analytical Differentiation :

- Chromatography : 3-FQA elutes earlier than 4-FQA in reverse-phase C18 columns due to differences in polarity .

- Mass Spectrometry : 3-FQA produces a dominant m/z 193 fragment (feruloyl moiety), whereas 4-FQA favors m/z 173 (dehydrated quinic acid) . 5-FQA is distinguished by its unique m/z 134 fragment .

Caffeoylquinic Acids (Chlorogenic Acids)

Caffeoylquinic acids (CQAs) are structural analogs where ferulic acid is replaced by caffeic acid. Common examples include 3-O-caffeoylquinic acid (neochlorogenic acid) and 5-O-caffeoylquinic acid (chlorogenic acid) :

Key Differences :

Coumaroylquinic Acids

Coumaroylquinic acids, such as 3-O-p-coumaroylquinic acid , feature a coumaric acid moiety instead of ferulic acid:

| Property | 3-O-p-Coumaroylquinic Acid | This compound |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O₈ | C₁₇H₂₀O₉ |

| UV Absorption | λₘₐₓ 310 nm | λₘₐₓ 325 nm |

| Fragmentation (MS/MS) | m/z 163 [coumarate]⁻ | m/z 193 [ferulate]⁻ |

| Biological Role | UV protection in plants | Antioxidant, anti-inflammatory |

Functional Contrast :

- The methoxy group in 3-FQA enhances its radical scavenging capacity compared to coumaroyl derivatives .

Tables and Figures

Biologische Aktivität

3-O-Feruloylquinic acid (3-FQA) is a derivative of quinic acid and ferulic acid, recognized for its diverse biological activities. This compound has garnered attention due to its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C₁₇H₂₀O₉

- Molecular Weight : 368.335 g/mol

- CAS Number : 1899-29-2

- Melting Point : 196-197 °C

- Density : 1.53 g/cm³

Antioxidant Activity

This compound exhibits significant antioxidant activity. Studies have shown that it can effectively scavenge free radicals and inhibit oxidative stress in various biological systems.

- In a study examining the antioxidant capacity of chlorogenic acids, including 3-O-FQA, it was found that at a concentration of 10 μM, it quenched DPPH radical species by approximately 21-51% .

- The compound also demonstrated protective effects against H₂O₂-induced mitochondrial damage, with a notable reduction in mitochondrial membrane depolarization and caspase-9 activation .

Antimicrobial Activity

Research indicates that 3-O-FQA possesses antimicrobial properties against various pathogens.

- A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, showing a reduction in bacterial viability when treated with the compound .

- The enhancement of bactericidal effects by 3-O-FQA suggests its potential as a natural antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly regarding its effects on colon cancer cells.

- In vitro studies demonstrated that 3-FQA exhibited significant anti-proliferative effects on colon adenocarcinoma cell lines (Caco-2 and SW480). The IC₅₀ values for these cell lines decreased over time, indicating increasing efficacy with prolonged exposure .

| Cell Line | IC₅₀ (24h) | IC₅₀ (48h) | IC₅₀ (72h) |

|---|---|---|---|

| Caco-2 | 0.08 ± 0.00 µM | 0.04 ± 0.01 µM | 0.02 ± 0.00 µM |

| SW480 | 0.12 ± 0.00 µM | 0.06 ± 0.01 µM | 0.03 ± 0.01 µM |

This data highlights the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through various mechanisms.

- It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers in cell models exposed to inflammatory stimuli . This suggests its role in managing chronic inflammatory conditions.

Neuroprotective Effects

Emerging studies suggest that 3-O-FQA may have neuroprotective properties.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for identifying and quantifying 3-O-Feruloylquinic acid in plant extracts?

Answer:

- HPLC and LC-MS/MS are standard methods for identification and quantification. For structural confirmation, NMR spectroscopy is essential, as demonstrated in coffee bean extracts where this compound was distinguished from isomers using UV spectra and MS<sup>n</sup> fragmentation patterns .

- Key challenge : Differentiation from positional isomers (e.g., 4-O- and 5-O-Feruloylquinic acids) requires optimized LC gradients and MS<sup>3</sup>/MS<sup>4</sup> fragmentation analysis. Hierarchical keys based on acyl group positioning (3-acyl vs. 4/5-acyl) can resolve ambiguities .

Q. How is this compound biosynthesized in plants?

Answer:

- Biosynthesis involves acyltransferase-mediated conjugation of ferulic acid to the quinic acid moiety. In wheat (Triticum aestivum), the gene TraesCS3D01G314900 was experimentally validated to catalyze this reaction via in vitro enzyme assays .

- Methodological note : Gene candidates are prioritized by integrating metabolomic data (e.g., correlation between gene expression and metabolite abundance) and structural similarity of substrates .

Q. What are the primary natural sources of this compound?

Answer:

- Coffee beans : Present as a minor chlorogenic acid (CHA) alongside caffeoylquinic acid isomers .

- Medicinal plants : Detected in Scorzonera divaricata roots, honeysuckle (Lonicera spp.), and Rhododendron chrysanthum under UV-B stress .

- Quantitative variation : Levels vary by species and stress conditions. For example, UV-B exposure in Rhododendron increased this compound O-glucoside by 1,538-fold (MN Fold Change) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antioxidant and anti-apoptotic effects of this compound?

Answer:

- In vitro models : Use PC-12 cells exposed to oxidative stressors (e.g., H2O2). Key assays include:

- Dose optimization : Start with 1–10 µM ranges to avoid cytotoxicity, as higher doses may induce paradoxical effects .

Q. What experimental strategies address challenges in distinguishing this compound from its isomers?

Answer:

- LC-MS<sup>n</sup> hierarchical analysis :

- Isotopic labeling : Synthesize deuterated standards for spiking to confirm retention times and fragmentation patterns .

Q. How do researchers reconcile contradictory data on this compound’s bioactivity?

Answer:

- Case study : Anti-inflammatory effects showed strong correlation with COX-2 inhibition (r > 0.5) in Phellodendron chinense extracts, but low bioavailability in pharmacokinetic studies (AUC = 227 nM·h) .

- Resolution strategies :

Q. What methodologies are used to study the compound’s role in stress adaptation in plants?

Answer:

- UV-B stress models : Treat Rhododendron chrysanthum with UV-B and quantify this compound via LC-MS. Under stress, its O-glucoside derivative increased 1,538-fold, suggesting a protective role .

- Gene silencing : Knock down acyltransferase genes (e.g., TraesCS3D01G314900) to disrupt biosynthesis and observe phenotypic changes .

Q. Key Methodological Recommendations

- Avoid commercial sources : Prioritize in-house isolation from plant extracts (e.g., coffee beans) using preparative HPLC .

- Data validation : Cross-reference LC-MS results with NMR (e.g., <sup>1</sup>H and <sup>13</sup>C shifts for quinic acid moiety) .

- Ethical reporting : Disclose isomer purity (≥90–98%) and potential artifacts from extraction solvents (e.g., ethanol-induced esters) .

Eigenschaften

IUPAC Name |

(1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KJJWLSQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@@](C[C@H]([C@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310632 | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62929-69-5, 1899-29-2 | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62929-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-O-(E)-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 197 °C | |

| Record name | 3-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.